molecular formula C11H13BrO3 B1292731 4-Bromo-2-isobutoxybenzoic acid CAS No. 855482-59-6

4-Bromo-2-isobutoxybenzoic acid

Cat. No. B1292731
M. Wt: 273.12 g/mol
InChI Key: LTNKWDTWXPWBNJ-UHFFFAOYSA-N
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Description

The compound of interest, 4-Bromo-2-isobutoxybenzoic acid, is not directly studied in the provided papers. However, there are several related compounds which have been investigated, such as 2-bromoacetoxybenzoic acid , 2-bromobenzoic acids , and various brominated benzoic acid derivatives . These studies provide insights into the structural, synthetic, and chemical properties that could be relevant to 4-Bromo-2-isobutoxybenzoic acid.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several papers. For instance, 2-bromobenzoic acids are used as building blocks for constructing spiro compounds through a 2-step parallel synthesis involving free radical reactions . Similarly, 4-bromo-3,5-dihydroxybenzoic acid is synthesized from 3,5-dihydroxybenzoic acid, indicating a method that could potentially be adapted for the synthesis of 4-Bromo-2-isobutoxybenzoic acid . The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is achieved through bromination, diazo, and hydrolysis steps, which could provide a framework for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of brominated benzoic acids is characterized using various techniques such as X-ray diffraction, Mass Spectrometry, IR, and NMR . For example, the crystal structure of 2-bromoacetoxybenzoic acid reveals a close structural analog to aspirin, with a rotationally disordered Br atom . These studies suggest that 4-Bromo-2-isobutoxybenzoic acid would likely have a similar aromatic structure with a substituent at the 4-position.

Chemical Reactions Analysis

The reactivity of brominated benzoic acids is explored in the context of constructing complex molecules. The free radical reactions of 2-bromobenzoic acids lead to various spiro compounds , and regioselective bromocyclization of 2-alkynylbenzoic acids results in the formation of isobenzofuran derivatives . These reactions demonstrate the potential versatility of brominated benzoic acids in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenbenzoic acids, including brominated derivatives, are extensively studied. The thermodynamics of sublimation, fusion, vaporization, and solubility are analyzed, providing structure-property relationships . The solubility of bromo-benzoic acids is estimated based on sublimation pressures and enthalpies . These findings are crucial for understanding the behavior of 4-Bromo-2-isobutoxybenzoic acid in various conditions.

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • Metabolic Pathways : A study by Carmo et al. (2005) focused on the metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound to 4-Bromo-2-isobutoxybenzoic acid. The study highlighted oxidative deamination processes leading to various metabolites, including 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) through similar pathways. This research is significant in understanding the metabolic transformations of similar compounds (Carmo et al., 2005).

Structure-Property Relationships

  • Thermodynamics and Solubility : Zherikova et al. (2016) conducted a study on the structure-property relationships in halogenbenzoic acids, including bromobenzoic acids. They investigated the thermodynamics of sublimation, fusion, vaporization, and solubility, providing essential insights into the physical properties of compounds like 4-Bromo-2-isobutoxybenzoic acid (Zherikova et al., 2016).

Biosynthesis and Applications in Biotechnology

  • Biotechnological Applications : Wang et al. (2018) discussed the biosynthesis of 4-Hydroxybenzoic acid and its derivatives, including their applications in various industries like food, cosmetics, pharmacy, and more. This research provides a broader context for understanding the potential industrial applications of compounds related to 4-Bromo-2-isobutoxybenzoic acid (Wang et al., 2018).

Synthesis and Chemical Properties

  • Synthetic Pathways : Research by Laak et al. (1989) involved the synthesis of various bromo-substituted benzoic acids, providing insights into the chemical synthesis techniques applicable to compounds like 4-Bromo-2-isobutoxybenzoic acid (Laak et al., 1989).

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromobenzoic acid, suggests avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound . It’s recommended to keep containers tightly closed in a cool, well-ventilated place . These precautions are likely applicable to 4-Bromo-2-isobutoxybenzoic acid as well.

properties

IUPAC Name

4-bromo-2-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNKWDTWXPWBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647609
Record name 4-Bromo-2-(2-methylpropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isobutoxybenzoic acid

CAS RN

855482-59-6
Record name 4-Bromo-2-(2-methylpropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% w/w, 20.5 g) in N,N-dimethylformamide (365 ml) was added 2-methyl-1-propanol (48.7 ml) dropwise below 30° C. over 2 hours under nitrogen atmosphere. To the mixture was added 4-bromo-2-fluorobenzoic acid (50.0 g) slowly below 35° C. To the reaction mixture was added N,N-dimethylformamide (600 ml) and the mixture was stirred at room temperature for 4 days. The reaction mixture was partitioned between water (2000 ml) and hexane (1000 ml). The water layer was separated and acidified with 37% hydrochloric acid. The precipitate was collected by filtration, washed with water and dried at 55° C. to give 4-bromo-2-isobutoxybenzoic acid (62.4 g) as a white solid.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
365 mL
Type
solvent
Reaction Step One
Quantity
48.7 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Imanishi, Y Tomishima, S Itou… - Journal of medicinal …, 2008 - ACS Publications
… The precipitate was collected by filtration, washed with water, and dried to give 4-bromo-2-isobutoxybenzoic acid (62.4 g, 86%) as a white solid. H NMR (200 MHz, CDCl 3 ): δ 1.10 (d, J …
Number of citations: 50 pubs.acs.org

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